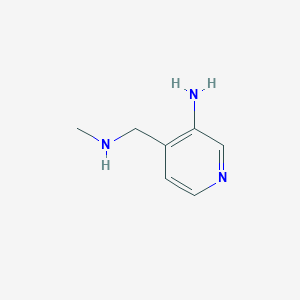

4-((Methylamino)methyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4-(methylaminomethyl)pyridin-3-amine |

InChI |

InChI=1S/C7H11N3/c1-9-4-6-2-3-10-5-7(6)8/h2-3,5,9H,4,8H2,1H3 |

InChI Key |

HWKZKCLGIPDAEA-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=C(C=NC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 4 Methylamino Methyl Pyridin 3 Amine and Its Analogs

Direct Synthesis Strategies for the Core 4-((Methylamino)methyl)pyridin-3-amine Structure

Direct synthetic routes to this compound are less commonly detailed in readily available literature, with much of the focus being on the synthesis of its precursors and subsequent derivatization. However, the conceptual framework for such a synthesis would likely involve the introduction of the methylaminomethyl group and the amino group onto a pyridine (B92270) ring in a highly controlled manner. One potential, though challenging, approach could be the direct amination and functionalization of a pre-existing 4-methylpyridine (B42270) derivative.

Precursor-Based Synthetic Approaches to Substituted Aminopyridines

A more prevalent and versatile strategy for obtaining compounds like this compound involves the use of precursor molecules that are systematically modified. This approach allows for greater flexibility in introducing various substituents and functional groups.

Derivatization from 3-Amino-4-methylpyridine (B17607)

A key precursor for the synthesis of the target compound is 3-Amino-4-methylpyridine. google.comgoogle.comnih.gov This intermediate provides a strategic starting point, as the amino and methyl groups are already in the desired positions on the pyridine ring. Several synthetic routes to 3-Amino-4-methylpyridine have been developed, including the reaction of 4-methylpyridine-3-boronic acid with an inorganic amide in the presence of a metal oxide catalyst. google.com Another method involves the reaction of 3-halo-4-picoline with ammonia (B1221849), often with a copper salt catalyst. google.com

Once 3-Amino-4-methylpyridine is obtained, further derivatization can be carried out to introduce the methylamino group at the 4-position's methyl group. This typically involves a two-step process of halogenation followed by nucleophilic substitution.

N-acylation is a fundamental reaction in organic synthesis used to form amide bonds and is crucial in the derivatization of aminopyridines. researchgate.netresearchgate.net This reaction involves treating an amine with an acylating agent. researchgate.net While not a direct step in forming the methylaminomethyl group from a methyl group, N-acylation is a common strategy to protect the amino group of 3-amino-4-methylpyridine during other transformations or to introduce other functionalities. For instance, the amino group of an aminopyridine can be acylated to prevent it from interfering with subsequent reactions on other parts of the molecule. researchgate.netmdpi.com

A scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines has been disclosed, which proceeds via an initial N-acylation step. researchgate.net This highlights the utility of N-acylation in activating the molecule for further cyclization reactions. researchgate.netdigitellinc.com

Quaternization of the pyridine nitrogen is another important derivatization strategy. ktu.edunih.govmdpi.comresearchgate.net This reaction involves the alkylation of the nitrogen atom in the pyridine ring, leading to the formation of a pyridinium (B92312) salt. ktu.edunih.govmdpi.com This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to certain reactions. For instance, quaternization can facilitate nucleophilic substitution reactions on the pyridine ring. While not directly involved in the synthesis of the target compound from 3-amino-4-methylpyridine, it represents a key reaction type within the broader chemistry of pyridine derivatives.

Reductive Amination Pathways in Aminopyridine Synthesis

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, and it represents a key strategy in the synthesis of various aminopyridines and their derivatives. nih.govharvard.edursc.orgwikipedia.org This reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. nih.govwikipedia.org

The formation of the C-N bond is the cornerstone of reductive amination. nptel.ac.inscribd.com In the context of synthesizing this compound, a plausible strategy would involve the oxidation of the methyl group of a suitably protected 3-amino-4-methylpyridine to an aldehyde. This aldehyde could then undergo reductive amination with methylamine (B109427) to introduce the desired methylaminomethyl group.

The choice of reducing agent is critical for the success of reductive amination. Common reagents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH), which are known for their selectivity in reducing the iminium ion in the presence of the carbonyl precursor. harvard.edu Biocatalytic methods using imine reductases are also gaining prominence due to their high selectivity and sustainability. nih.govrsc.org

The following table provides a summary of different synthetic strategies for aminopyridines:

| Synthetic Strategy | Precursor | Key Reactions | Advantages | Challenges | Reference(s) |

| Derivatization | 3-Amino-4-methylpyridine | Halogenation, Nucleophilic Substitution | Readily available precursor, well-established reactions | Multi-step process, potential for side reactions | google.comgoogle.comnih.gov |

| N-Acylation | Aminopyridines | Acylation | Protection of amino group, introduction of functionalities | Requires subsequent deprotection | researchgate.netresearchgate.netmdpi.comresearchgate.netdigitellinc.com |

| Reductive Amination | Carbonyl-substituted Pyridines | Imine formation, Reduction | High efficiency, mild conditions | Requires synthesis of carbonyl precursor | nih.govharvard.edursc.orgwikipedia.org |

Stereochemical Control in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, and its application to pyridine derivatives allows for the introduction of diverse side chains. masterorganicchemistry.com Stereochemical control in these reactions is crucial when chiral centers are being established. While direct reductive amination of a precursor ketone or aldehyde attached to the pyridine ring is a common strategy, achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries.

One of the primary challenges in the reductive amination of pyridine-containing substrates is the potential for the nitrogen atom of the pyridine ring to coordinate with and poison the metal catalyst. researchgate.net This can lead to reduced catalyst activity and lower yields. To circumvent this, pyridinium salts are often used, which activates the ring towards reduction and minimizes catalyst poisoning. liv.ac.uk

The choice of reducing agent also plays a significant role in the stereochemical outcome. While sodium borohydride (B1222165) (NaBH₄) is a common choice, other reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) offer different reactivity profiles and can be more selective for the reduction of the imine intermediate over the starting carbonyl compound. masterorganicchemistry.comresearchgate.net For large-scale synthesis, amine borane (B79455) complexes are often preferred due to their stability and the avoidance of cyanide byproducts. researchgate.net

Recent advancements have focused on the development of catalytic asymmetric reductive amination. For instance, iridium(I) catalysts bearing P,N-ligands have been successfully employed for the asymmetric hydrogenation of 2-substituted pyridinium salts, proceeding through an outer-sphere dissociative mechanism. mdpi.com Similarly, optically pure hetero-organic organocatalysts have demonstrated high catalytic activity in the asymmetric reduction of N-aryl ketimines, yielding chiral amines with high enantiomeric excess. researchgate.net

Microwave-assisted reductive amination has also emerged as a technique to accelerate these reactions, often in the presence of heterogeneous rhodium-based catalysts. nih.gov Furthermore, the use of trichlorosilane (B8805176) with a dimethylformamide (DMF) organocatalyst provides a highly chemoselective method for reducing aldimines, tolerating a wide range of functional groups. nih.gov

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages | Citations |

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive. | Can also reduce aldehydes and ketones. | masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective for imines over carbonyls. | Generates toxic cyanide waste. | masterorganicchemistry.comresearchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Good alternative to NaBH₃CN, avoids cyanide. | masterorganicchemistry.comresearchgate.net | |

| Amine Boranes (e.g., Pyridine Borane) | Stable, effective for large-scale synthesis, avoids cyanide. | May require acidic conditions for activation. | researchgate.net |

| Trichlorosilane/DMF | Highly chemoselective, tolerates many functional groups. | Byproducts can be environmentally benign. | nih.gov |

Hydrogenation of Functionalized Pyridine Rings

The saturation of the pyridine ring to form a piperidine (B6355638) is a fundamental transformation in the synthesis of many biologically active compounds. researchgate.net This process, however, can be challenging due to the aromatic stability of the pyridine ring and its tendency to poison hydrogenation catalysts. chemrxiv.org

Catalytic Hydrogenation for Piperidine Ring Saturation

A variety of heterogeneous catalysts, including PtO₂, Raney Ni, RuO₂, Rh/C, and Pd/C, have been traditionally used for the complete reduction of pyridines, often requiring harsh reaction conditions such as high pressure and temperature. liv.ac.ukthalesnano.com Homogeneous catalysts, such as certain rhodium, iridium, and ruthenium complexes, have also been developed, though they may require the presence of activating groups on the pyridine ring. liv.ac.uk

Recent research has focused on developing more efficient and selective catalytic systems that operate under milder conditions. For example, a rhodium oxide (Rh₂O₃) catalyst has been shown to effectively reduce various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). researchgate.net Iridium(III) catalysts have also proven effective for the ionic hydrogenation of pyridines to functionalized piperidines, showing tolerance for a range of sensitive functional groups. chemrxiv.org

Electrocatalytic hydrogenation has emerged as a sustainable alternative to traditional thermochemical methods. Using a membrane electrode assembly with a carbon-supported rhodium catalyst, pyridine can be quantitatively converted to piperidine at ambient temperature and pressure. nih.govacs.org This method offers high energy efficiency and scalability. nih.gov Flow chemistry, utilizing reactors like the H-Cube®, also allows for safe and efficient hydrogenation at high pressures and temperatures, enabling reactions that are difficult to perform in standard batch reactors. thalesnano.com

The choice of catalyst and reaction conditions can also influence the stereoselectivity of the hydrogenation. For instance, the hydrogenation of 2,3-disubstituted pyridinium salts can lead exclusively to the trans isomer of the corresponding piperidine, while 2,6-disubstituted pyridiniums may yield the cis product preferentially. liv.ac.uk

Table 2: Catalysts for Pyridine Hydrogenation

| Catalyst | Conditions | Advantages | Citations |

| Rh₂O₃ | 5 bar H₂, 40 °C | Mild conditions, broad substrate scope. | researchgate.net |

| Iridium(III) Complex | Low catalyst loading | Tolerates sensitive functional groups, scalable. | chemrxiv.org |

| Rh/C (electrocatalytic) | Ambient temperature and pressure | High energy efficiency, sustainable. | nih.govacs.org |

| [Cp*RhCl₂]₂ | 40 °C, HCOOH-Et₃N | High chemoselectivity for piperidines or tetrahydropyridines. | liv.ac.uk |

| Pt/C (in flow reactor) | 30-80 bar, 60-80 °C | Rapid, safe for high pressure/temperature reactions. | thalesnano.com |

Process Optimization for Scalable Production

For the large-scale production of piperidine derivatives, process optimization is critical. This involves maximizing yield, minimizing reaction times, and ensuring the process is safe and cost-effective. Flow chemistry has shown significant promise in this area. The use of continuous flow reactors, such as the H-Cube Midi™, allows for the safe scale-up of hazardous hydrogenation reactions, often without the need for extensive re-optimization from the lab scale. thalesnano.com

Another key aspect of process optimization is the development of robust and reusable catalysts. Nickel-based nanocatalysts have been shown to be highly stable and effective for pyridine hydrogenation, maintaining their activity over multiple uses. mdpi.com Similarly, a continuous flow microreactor using a titanium silicalite (TS-1) catalyst for N-oxidation of pyridines demonstrated over 800 hours of continuous operation with sustained catalyst activity, highlighting the potential for large-scale production. thieme-connect.com

The choice of solvent and additives can also significantly impact the efficiency of the hydrogenation. For example, the use of acetic acid can activate the pyridine ring towards reduction. thalesnano.com In transfer hydrogenation reactions, a mixture of formic acid and triethylamine (B128534) can serve as the hydrogen source, allowing the reaction to proceed at moderate temperatures. liv.ac.uk

Ring-Closure and Cyclization Methodologies

The construction of the core heterocyclic structure and its subsequent annulation are key steps in the synthesis of complex molecules containing the this compound scaffold.

Cyclization Reactions Involving Benzylic Amine and Pyridine Fragments

The formation of new rings involving pyridine moieties can be achieved through various cyclization strategies. One common approach involves the reaction of pyridinium ylides, which can be generated in situ from N-substituted pyridinium salts. researchgate.net These ylides can participate in cycloaddition reactions with various dipolarophiles. For instance, 1,3-dipolar cycloaddition of pyridinium ylides with alkynes can lead to the formation of indolizine (B1195054) derivatives. researchgate.net

Another strategy involves the use of pyridinium 1,4-zwitterions, which can undergo formal (5+2) or (3+2) cyclization reactions. For example, their reaction with in-situ generated benzyne (B1209423) can produce benzopyridothiazepines. nih.gov These zwitterions can also react with activated allenes to form pyridothiazepines, which can then undergo ring-contraction to yield indolizines. nih.gov

Guanidine-Forming Reactions and Subsequent Ring Annulation

The introduction of a guanidine (B92328) group and its subsequent involvement in ring-forming reactions is a powerful strategy for constructing nitrogen-rich heterocyclic systems. Guanidines can be synthesized through various methods, including the reaction of an amine with a guanidinylating agent. organic-chemistry.org

Once formed, guanidines can participate in cyclocondensation reactions with bis-electrophiles to create fused heterocyclic systems. For example, the reaction of a guanidine with a diketone can lead to the formation of aminopyrimidines. acs.org These can then be further functionalized or undergo subsequent cyclizations.

A notable example is the Atwal-Biginelli reaction, a variant of the Biginelli reaction, which allows for the synthesis of cyclic guanidines. nih.gov This methodology can be used to construct quinazoline-containing heterocycles. nih.gov Furthermore, palladium-catalyzed carboamination reactions between acyclic N-allyl guanidines and aryl or alkenyl halides can provide access to substituted 5-membered cyclic guanidines. organic-chemistry.org More recently, 1,3-dipolar cycloadditions of 2-amido-1,3-diamino allylic cations with alkenes have been reported as a direct method for cyclic guanidine annulation, leading to the formation of 2-amino imidazolines. nih.gov

Nucleophilic Substitution Reactions in Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of pyridine rings, particularly for the introduction of amine functionalities. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, facilitates attack by nucleophiles, especially at the 2- and 4-positions (ortho and para to the nitrogen). This regioselectivity is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. nih.govnih.gov

In the context of synthesizing precursors to this compound, a common strategy involves the nucleophilic displacement of a halide from a 3-halo-4-methylpyridine derivative. For instance, the reaction of 3-bromo-4-methylpyridine (B15001) with an ammonia source can yield 3-amino-4-methylpyridine, a key intermediate. Such reactions often require elevated temperatures and pressures and may be catalyzed by copper salts to facilitate the substitution. patsnap.com

A plausible route to the target molecule could involve the initial synthesis of a 4-(halomethyl)pyridin-3-amine derivative. The subsequent nucleophilic substitution of the halide on the methyl group with methylamine would then furnish the desired product. This SN2 type reaction is generally efficient, provided that the amino group on the pyridine ring is appropriately protected to prevent it from acting as a competing nucleophile.

Mannich-Type Reactions in Related Frameworks

The Mannich reaction is a three-component condensation reaction that provides a powerful tool for the aminoalkylation of acidic protons. wikipedia.org In the synthesis of pyridine derivatives, this reaction can be employed to introduce an aminomethyl group onto the pyridine ring. While a direct Mannich reaction on 3-aminopyridine (B143674) with formaldehyde (B43269) and methylamine to yield this compound is conceivable, the regioselectivity of such a reaction on an unsubstituted aminopyridine can be challenging to control.

However, Mannich-type reactions have been successfully applied to various heterocyclic frameworks, including those containing a pyridine ring. researchgate.netmdpi.com For instance, the reaction of a pyridine derivative with a pre-formed iminium ion, generated from formaldehyde and a secondary amine, can lead to the desired aminomethylated product. The success of this approach would depend on the relative nucleophilicity of the carbon atom at the 4-position of the 3-aminopyridine ring. The presence of the amino group at the 3-position is likely to activate the ring towards electrophilic attack, potentially directing the Mannich reaction to the 4-position.

Strategic Use of Protecting Groups in Multistep Syntheses

Given the presence of a reactive primary amino group in the target molecule and its precursors, the strategic use of protecting groups is paramount to the success of a multistep synthesis. jocpr.comwikipedia.orgresearchgate.netnih.gov The amino group can act as a nucleophile, leading to undesired side reactions such as N-alkylation during nucleophilic substitution steps or participation in polymerization during Mannich-type reactions.

Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These groups can be readily introduced and are stable under a variety of reaction conditions. For example, protecting the amino group of 3-amino-4-methylpyridine as its Boc derivative would allow for the selective functionalization of the methyl group at the 4-position without interference from the amino group. Following the desired transformation, the Boc group can be cleanly removed under acidic conditions to reveal the free amine. nih.gov

The choice of protecting group is critical and must be compatible with the subsequent reaction conditions. An orthogonal protecting group strategy, where different protecting groups that can be removed under distinct conditions are employed, is often necessary in the synthesis of more complex analogs. jocpr.com

Optimization of Reaction Parameters and Conditions for Yield and Purity

The optimization of reaction parameters is a critical aspect of synthetic route design, directly impacting the yield, purity, and scalability of the process. researchgate.net For the synthesis of this compound and its analogs, careful control of temperature, stoichiometry, and solvent is essential.

Temperature plays a crucial role in controlling the rate and selectivity of chemical reactions. For nucleophilic aromatic substitution reactions on pyridine rings, elevated temperatures are often required to overcome the activation energy barrier. orgsyn.org However, excessively high temperatures can lead to decomposition and the formation of byproducts. Therefore, precise temperature control is necessary to achieve a balance between reaction rate and product purity.

The stoichiometric ratio of reactants is another key parameter. In nucleophilic substitution reactions, using an excess of the nucleophile can help to drive the reaction to completion. Similarly, in Mannich-type reactions, the relative amounts of the amine, aldehyde, and the pyridine substrate will influence the outcome of the reaction. Careful optimization of these ratios is necessary to maximize the yield of the desired product while minimizing the formation of impurities. orgsyn.org

The choice of solvent can have a profound effect on the course of a chemical reaction. orgsyn.org For nucleophilic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed as they can solvate the cation of the nucleophile, thereby increasing its reactivity.

In Mannich-type reactions, the solvent can influence the formation of the intermediate iminium ion and its subsequent reaction with the nucleophilic pyridine ring. Protic solvents like ethanol (B145695) or methanol (B129727) can participate in hydrogen bonding and may affect the reactivity of the species involved. The selection of an appropriate solvent or solvent mixture is therefore a critical step in optimizing the reaction conditions.

The following table summarizes various reaction conditions that have been reported for the synthesis of aminopyridine derivatives, which can serve as a guide for the development of a synthetic route to this compound.

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Amination | 3-Bromo-4-methylpyridine, Ammonia | Copper sulfate | Methanol | 160 | 95 | patsnap.com |

| Amination | 4-Methylpyridine-3-boronic acid, Ammonia | Copper oxide | Methanol/Water | Room Temp | 95 | patsnap.com |

| Reductive Amination | 3-Amino-4-chloropyridine, 4-Bromobenzaldehyde | NaBH(OAc)₃ | Dichloroethane | Room Temp | 92 | nih.gov |

Chemical Transformations and Reactivity Studies of 4 Methylamino Methyl Pyridin 3 Amine and Its Derivatives

Oxidation Reactions of Amine Moieties

The presence of both a primary aromatic amine and a secondary aliphatic amine in 4-((Methylamino)methyl)pyridin-3-amine makes it susceptible to a range of oxidation reactions. The electrochemical oxidation of aliphatic amines generally proceeds via a one-electron transfer to form a radical cation, which can then undergo further reactions. mdpi.com While specific studies on the electrochemical oxidation of this compound are not extensively documented, the general mechanism involves the initial formation of a radical cation. This intermediate can then deprotonate at the α-carbon to the nitrogen, leading to further oxidation products. mdpi.com The oxidation of methylamine (B109427) itself has been shown to be complex, with similarities to the oxidation of methanol (B129727), involving peroxide radicals. dtu.dk The specific products from the oxidation of this compound would depend on the oxidant used and the reaction conditions, potentially leading to the formation of imines, amides, or even cleavage of the methylamino group.

Nucleophilic Substitution Reactions on Substituted Amino and Pyridine (B92270) Centers

Nucleophilic substitution reactions are a key feature of pyridine chemistry. The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present at the 2- or 4-positions. youtube.com For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine (B128534) leads to pyridin-4-yl α-substituted acetamide (B32628) products through an intramolecular nucleophilic aromatic substitution. nih.gov In the case of this compound, direct nucleophilic attack on the pyridine ring is less likely without prior activation.

However, the amino groups themselves can act as nucleophiles. The primary amine at the 3-position and the secondary amine of the methylamino group can readily participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides or acyl chlorides. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines results in nucleophilic substitution of the bromine atom. clockss.org

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com When such reactions do occur, they typically proceed at the 3-position. The presence of activating groups, such as amino and alkylamino substituents, can facilitate electrophilic substitution. The amino group at the 3-position and the methylaminomethyl group at the 4-position would both act as activating, ortho-, para-directing groups. libretexts.org However, the strong directing effect of the amino group would likely dominate, favoring substitution at the 2- and 6-positions relative to the amino group. It is important to note that under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the pyridine nitrogen and the amino groups would be protonated, further deactivating the ring. rsc.org

To overcome the low reactivity of the pyridine ring towards electrophiles, one common strategy is the conversion of the pyridine to its N-oxide. The pyridine N-oxide is more susceptible to electrophilic attack, and the oxygen can later be removed. wikipedia.org

Protonation and Alkylation of Nitrogen Centers

The nitrogen atoms in this compound are basic and can be readily protonated. The pyridine nitrogen is generally less basic than the aliphatic secondary amine. Selective protonation can be a useful strategy to control reactivity. For instance, protonation of the more basic amino group can be used as a protecting group to allow for selective N-methylation of the less basic pyridine nitrogen. arkat-usa.org

Alkylation of the nitrogen centers is a common transformation. The primary and secondary amines can be alkylated using alkyl halides. Selective mono-alkylation of primary amines can be challenging but can be achieved under controlled conditions. researchgate.net The pyridine nitrogen can also be alkylated to form a pyridinium (B92312) salt.

Homolytic Aromatic Substitution Pathways

Homolytic aromatic substitution offers an alternative to ionic substitution pathways for functionalizing aromatic rings. For example, 4-(Methylamino)pyridine has been used to prepare 5-azaoxindoles via a homolytic aromatic substitution pathway. sigmaaldrich.com This type of reaction typically involves the generation of a radical species that then adds to the aromatic ring. While specific studies on homolytic aromatic substitution of this compound are not prevalent, the general principles suggest that this could be a viable method for introducing substituents onto the pyridine ring.

Derivatization and Functionalization Strategies

The multiple reactive sites on this compound allow for a wide range of derivatization and functionalization strategies. The primary and secondary amines are key handles for modification. Derivatization of amines is a common technique in analytical chemistry to improve their chromatographic properties and detection sensitivity. nih.govthermofisher.comiu.edunih.gov Common derivatizing agents include acylating agents (like trifluoroacetic anhydride), silylating agents, and alkylating agents. iu.edu

Formation of Amides and Carbamates

The primary and secondary amine groups in this compound are nucleophilic and readily react with acylating agents to form amides and with sources of a carbonyl group to form carbamates. The relative reactivity of the primary aromatic amine versus the secondary aliphatic amine can be influenced by steric hindrance and the electronic properties of the pyridine ring. Generally, the exocyclic secondary amine is more nucleophilic and less sterically hindered than the primary arylamine, suggesting it may react preferentially under certain conditions.

Amide formation is typically achieved by reaction with acyl chlorides or anhydrides. These reactions often proceed readily, sometimes in the presence of a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl). The synthesis of amide derivatives of similar aminoquinoline structures has been reported as a key step in the development of various functional molecules. nih.gov

Carbamates can be synthesized through several established methodologies. nih.gov A common approach involves the reaction of the amine with an alkyl or aryl chloroformate in the presence of a base. Alternatively, amines can react with isocyanates to yield ureas, or undergo a three-component coupling with carbon dioxide and an alkyl halide to produce carbamates. nih.govorganic-chemistry.org The Curtius, Hofmann, or Lossen rearrangements of carboxylic acid derivatives also provide pathways to isocyanate intermediates, which can be trapped by alcohols to form carbamates. nih.govacs.org In the context of this compound, both the primary and secondary amines are potential sites for carbamoylation.

The table below illustrates potential amide and carbamate (B1207046) products derived from the reaction of this compound with common electrophilic reagents. The regioselectivity of these reactions can often be controlled by adjusting reaction conditions such as temperature, solvent, and the specific nature of the acylating or carbamoylating agent.

Table 1: Examples of Amide and Carbamate Formation

| Reagent | Potential Product(s) | Reaction Type |

|---|---|---|

| Acetyl chloride | N-(4-((Methylamino)methyl)pyridin-3-yl)acetamide and/or 4-(((Acetyl(methyl)amino)methyl)pyridin-3-amine | Acylation (Amide formation) |

| Benzoyl chloride | N-(4-((Methylamino)methyl)pyridin-3-yl)benzamide and/or 4-(((Benzoyl(methyl)amino)methyl)pyridin-3-amine | Acylation (Amide formation) |

| Ethyl chloroformate | Ethyl (4-((methylamino)methyl)pyridin-3-yl)carbamate and/or Ethyl methyl((3-aminopyridin-4-yl)methyl)carbamate | Carbamoylation (Carbamate formation) |

Preparation of Schiff Bases and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netpramanaresearch.org For this compound, the primary amine at the 3-position is the reactive site for this transformation. The secondary amine in the methylaminomethyl group does not participate in Schiff base formation under standard conditions.

The reaction is generally carried out by heating the two reactants in a suitable solvent, often with azeotropic removal of the water formed during the condensation. Acid or base catalysis can be employed to accelerate the reaction. The synthesis of Schiff bases from related aminopyridine structures, such as 3-aminopyridine (B143674) derivatives, is well-documented. mdpi.comresearchgate.net These reactions are fundamental in synthetic organic chemistry and provide a versatile method for introducing a wide range of substituents onto the pyridine core. The stability of the resulting imine is often enhanced by conjugation with the aromatic pyridine ring. An intramolecular hydrogen bond can also contribute to stability when the aldehyde reactant contains a suitably positioned hydroxyl group. researchgate.net

The table below presents examples of Schiff bases that can be prepared from this compound and various carbonyl compounds.

Table 2: Synthesis of Schiff Bases from this compound

| Carbonyl Reactant | Product Name |

|---|---|

| Benzaldehyde | (E)-4-((Methylamino)methyl)-N-benzylidenepyridin-3-amine |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | (E)-2-(((4-((Methylamino)methyl)pyridin-3-yl)imino)methyl)phenol |

| Acetone | N-(Propan-2-ylidene)-4-((methylamino)methyl)pyridin-3-amine |

Synthesis of Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts are formed by the alkylation of amines. In the case of this compound, there are two nitrogen atoms that can potentially be quaternized: the pyridine ring nitrogen and the secondary amine nitrogen. The reaction, known as the Menschutkin reaction, typically involves treating the amine with an alkyl halide. nih.gov The pyridine nitrogen is generally more nucleophilic than the exocyclic secondary amine and is therefore the more likely site of initial quaternization. This is a common reaction for pyridine derivatives. googleapis.commdpi.com

The reaction conditions for quaternization can vary, but often involve heating the amine with the alkylating agent in a polar aprotic solvent like acetonitrile (B52724) or DMF. mdpi.com The choice of alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) determines the substituent introduced onto the nitrogen atom. Besides traditional alkyl halides, greener alkylating agents like dimethyl carbonate have also been used for the quaternization of tertiary amines. researchgate.net

Depending on the stoichiometry and reactivity of the alkylating agent, it is possible to achieve mono-quaternization at the pyridine nitrogen or di-quaternization at both the pyridine and the secondary amine nitrogens. Selective quaternization can be challenging but may be achieved by careful control of reaction conditions. The formation of these salts introduces a permanent positive charge, significantly altering the molecule's physical properties, such as solubility.

The table below outlines potential quaternary ammonium salts resulting from the reaction of this compound with various alkylating agents.

Table 3: Quaternization Reactions

| Alkylating Agent | Potential Product(s) | Product Type |

|---|---|---|

| Methyl Iodide | 3-Amino-4-((methylamino)methyl)-1-methylpyridin-1-ium iodide | Mono-quaternary ammonium salt |

| Benzyl Bromide | 3-Amino-1-benzyl-4-((methylamino)methyl)pyridin-1-ium bromide | Mono-quaternary ammonium salt |

Structural Characterization and Spectroscopic Analysis in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. For 4-((Methylamino)methyl)pyridin-3-amine, both ¹H and ¹³C NMR would be required to confirm its molecular structure.

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Crystal Structures and Unit Cell Parameters

A single-crystal X-ray diffraction analysis of this compound would provide precise information on its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This data is fundamental for understanding the packing of molecules in the solid state. However, no published crystal structure for this specific compound could be located.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Stacking

The presence of both amino and pyridinyl nitrogen atoms in this compound suggests the potential for significant intermolecular hydrogen bonding. An X-ray diffraction study would elucidate the nature and geometry of these interactions, as well as any π-π stacking interactions between the pyridine (B92270) rings. Such interactions are critical in determining the physical properties of the compound. Without experimental data, any discussion of these interactions remains speculative.

Electron Absorption and Luminescence Spectroscopy for Electronic Structure

The electronic properties of this compound could be investigated using UV-visible absorption and fluorescence (luminescence) spectroscopy. The absorption spectrum would reveal the electronic transitions within the molecule, while the emission spectrum would provide insights into its potential as a luminophore. The electronic structure is influenced by the interplay of the electron-donating amino groups and the π-system of the pyridine ring. Specific experimental spectra for this compound are not currently documented in the literature.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of this compound. Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable information for structural confirmation. While the molecular mass can be calculated, detailed experimental mass spectrometry data, including fragmentation analysis, is not available in public databases or scientific articles.

Theoretical and Computational Chemistry Studies on 4 Methylamino Methyl Pyridin 3 Amine and Its Analogs

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for modeling molecular structure and behavior.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For aminopyridine analogs, DFT calculations have been used to determine these properties. For instance, a study on simple aminopyridines (APs) using DFT with the 6-311G++(d,p) basis set provided insights into their electronic structures. While specific values for 4-((Methylamino)methyl)pyridin-3-amine are not published, the data from its parent structures, like 3-aminopyridine (B143674) (3AP), are illustrative. The HOMO-LUMO energy gap for 3AP was calculated to be -0.1915 eV, indicating high polarizability and chemical reactivity.

Table 1: Calculated HOMO-LUMO Energy Gaps for Aminopyridine Analogs

| Compound | Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| 2-Aminopyridine (B139424) | DFT/6-311G++(d,p) | -0.2624 | nih.gov |

| 3-Aminopyridine | DFT/6-311G++(d,p) | -0.1915 | nih.gov |

| 4-Aminopyridine | DFT/6-311G++(d,p) | -0.2723 | nih.gov |

This table is generated based on data for analog compounds to illustrate the application of HOMO-LUMO analysis.

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. youtube.com This analysis provides a detailed picture of the bonding and electronic structure, including hyperconjugative interactions and charge delocalization.

For a molecule like this compound, NBO analysis would reveal delocalization between the lone pairs on the nitrogen atoms and the antibonding orbitals of the pyridine (B92270) ring and adjacent bonds. This delocalization is a key factor in the electronic stability of the molecule. While specific E(2) values for the title compound are not available, the following table for a different heterocyclic system illustrates how NBO data is typically presented.

Table 2: Illustrative NBO Second-Order Perturbation Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| N—H | O=C | 15.8 | Intermolecular H-bond |

| C—H | O=C | 2.5 | Intermolecular H-bond |

| C=C (ring) | C=C (ring)* | 20.1 | Intramolecular π-delocalization |

This table is a representative example from a study on a dimer of (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide to demonstrate the data format and type of insights gained from NBO analysis. nih.gov

Proton Affinity Computations of Primary and Secondary Amino Groups

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a fundamental measure of a molecule's basicity. For this compound, there are three potential sites for protonation: the pyridine ring nitrogen, the primary amino group at the 3-position, and the secondary amino group on the methyl side chain.

Computational methods, particularly DFT, are highly effective for calculating the proton affinities of different sites within a molecule. The standard procedure involves optimizing the geometry of the neutral molecule and each of its possible protonated forms. The total electronic energies of these optimized structures are then calculated. The proton affinity for a specific site is determined from the energy difference between the neutral molecule and the corresponding protonated species. researchgate.net The site with the highest proton affinity (i.e., the most negative enthalpy change upon protonation) is the most basic and therefore the most likely to be protonated. researchgate.net

In the case of aminopyridines, there is a competition between the basicity of the endocyclic pyridine nitrogen and the exocyclic amino group(s). The electronic nature of the pyridine ring, which is electron-withdrawing, tends to decrease the basicity of the exocyclic amino groups compared to their alkylamine counterparts. Conversely, the electron-donating nature of the amino group increases the basicity of the ring nitrogen. Computational studies can precisely quantify these effects to predict the most favorable protonation site. For this compound, one would expect a complex interplay of inductive and resonance effects influencing the relative basicity of the three nitrogen centers.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking simulations serve as a powerful computational tool to predict the binding orientation and affinity of a ligand to a target receptor. In the study of this compound and its analogs, these simulations provide critical insights into their potential biological activity by elucidating the specific interactions that stabilize the ligand-receptor complex.

Research on aminopyridine derivatives has demonstrated their potential as anticancer agents, with molecular docking studies being instrumental in identifying their mechanism of action. nih.gov For instance, in silico docking analyses of N-protected and deprotected amino acid derivatives of 2-aminopyridine against the active site of beta-catenin (CTNNB1), a key protein in colorectal cancer, have revealed favorable binding energies and specific interaction modes. nih.gov These studies help in rationalizing the observed anti-tumor activities and guide the design of more potent inhibitors. nih.gov

The methodology for such docking studies often involves preparing the three-dimensional structures of both the ligand and the receptor. The receptor's structure is typically obtained from crystallographic data, ensuring that crucial elements like protonation states of amino acid residues, especially those in the binding pocket like histidine, are correctly assigned. youtube.com The ligand structures are optimized to find their lowest energy conformation. Software such as the Molecular Operating Environment (MOE) is frequently used for these simulations, employing scoring functions like London dG to estimate the binding affinity of the ligand in its most stable pose within the receptor's active site. mdpi.com A lower energy score generally indicates a more stable and favorable ligand-receptor complex. mdpi.com

Docking studies on various aminopyridine analogs have identified key interactions that contribute to their binding affinity. For example, the antibacterial activity of certain 2-aminopyridine derivatives has been correlated with their ability to form multiple hydrogen bond interactions with amino acid residues in the active sites of bacterial targets like S. aureus and B. subtilis. mdpi.com Similarly, studies on substituted pyridine analogues targeting neuronal nicotinic acetylcholine (B1216132) receptors have shown that modifications at the C5 position of the pyridine ring significantly influence binding affinity, with Ki values ranging from 0.055 to 0.69 nM. nih.gov

The analysis of these simulations focuses on several criteria: the binding energy score, the orientation of the ligand in the active site, and the specific types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comnih.gov For example, the interaction between the anilino group of the β3-adrenergic agonist mirabegron (B1684304) and specific residues like Ile-178 on the α1A-adrenoceptor is crucial for its binding. mdpi.com These detailed interaction maps provide a structural basis for the observed biological activity and guide the rational design of new, more effective analogs. mdpi.com

| Compound Class | Target Receptor | Key Findings | Reference |

|---|---|---|---|

| N-acyl-2-aminopyridine derivatives | Beta-catenin (CTNNB1) | Favorable binding energies and interactions, correlating with anticancer activity (IC50 range: 3.7-8.1μM). | nih.gov |

| 2-Amino-3-cyanopyridine derivative (2c) | S. aureus & B. subtilis targets | Forms multiple H-bond interactions; exhibits strong antibacterial activity (MIC: 0.039 µg·mL−1). | mdpi.com |

| 5-Substituted-3-(2-(pyrrolidinyl)methoxy)pyridine analogs | Neuronal nicotinic acetylcholine receptors | Substitutions on the pyridine ring influence binding affinity (Ki values: 0.055 to 0.69 nM). | nih.gov |

| 1,4-Dihydropyridine derivatives | A3 adenosine (B11128) receptors | Compound 28 showed 55-fold selectivity vs A1 receptors and 44-fold vs A2A receptors. | nih.gov |

Investigations into the Relative Stabilities of Related Chemical Intermediates and Carbamates

In the context of aminopyridine chemistry, computational studies have shed light on the stability of various intermediates. For example, during the nitration of 2-aminopyridine, 2-nitraminopyridine is formed as the kinetic product at lower temperatures, while the regioisomers 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323) are the more stable thermodynamic products formed at higher temperatures. sapub.org This regioselectivity is attributed not to steric hindrance, but to "electric hindrance," where repulsion between positive charges in a high-energy intermediate directs the reaction pathway. sapub.org The rearrangement of the kinetic product to the thermodynamic ones proceeds through an intermolecular pathway involving protonation, dissociation, and subsequent ring nitration. sapub.org

The stability of carbamates, which can be formed from the reaction of amines with carbon dioxide, is another area of significant computational and experimental investigation. The stability of carbamates derived from primary and secondary amines has been systematically studied using 1H NMR spectroscopy and Density Functional Theory (DFT) calculations. colab.ws These studies determine stability constants (K9) for the equilibrium between the amine, bicarbonate, and the carbamate (B1207046). colab.ws Van't Hoff analysis of this equilibrium data provides standard molar enthalpies (ΔHmo) and entropies (ΔSmo) of carbamate formation. colab.ws A linear relationship between ΔHmo and ΔSmo is often observed, which can guide the selection of amines for applications like CO2 capture based on thermodynamic considerations. colab.ws

Structural factors significantly influence carbamate stability. Steric effects, as identified by DFT calculations, play a key role. colab.ws For instance, in a series of amino alcohols, increasing steric hindrance around the nitrogen atom can affect carbamate formation. colab.ws Furthermore, strong intramolecular hydrogen bonding, as seen in compounds like 2-piperidinemethanol, can inhibit carbamate formation altogether. colab.ws

The stereochemical stability of related compounds has also been explored. For p-pyridinyl oxime carbamates, the E-conformation is generally preferred. nih.gov Computational methods, combined with 1H NMR spectroscopy, have been used to confirm the most stable stereoisomers by calculating chemical shifts and comparing them with experimental data. nih.gov Studies on the thermal stability of carbamate derivatives of N-(pyridin-2-yl)-2-aminoethanol have also been conducted, examining their decomposition via intramolecular cyclization, a process followed by 1H-NMR.

| Amine | Stability Constant (K9) | ΔHmo (kJ·mol-1) | ΔSmo (J·mol-1·K-1) | Key Stability Factors | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amines (General) | Varies | Varies | Varies | A linear ΔHmo-ΔSmo correlation exists for carbamate formation and protonation. | colab.ws |

| Monoethanolamine (MEA) | Data not specified | Data not specified | Data not specified | Subject to steric effects that influence stability. | colab.ws |

| 2-Amino-2-methyl-1-propanol (AMP) | Data not specified | Data not specified | Data not specified | Increased steric hindrance compared to MEA affects carbamate formation. | colab.ws |

| 2-Piperidinemethanol | No carbamate formed | N/A | N/A | Strong intramolecular hydrogen bonding prevents formation. | colab.ws |

| Secondary Amines with TMG/DBU | Thermally stable | Data not specified | Data not specified | Forms stable amidinium/guanidinium N,N-dialkylcarbamates. | rsc.org |

Design and Synthesis of Advanced Derivatives for Specific Molecular Recognition and Interaction Profiles

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of 4-((Methylamino)methyl)pyridin-3-amine, these investigations provide a roadmap for designing more potent and selective molecules.

The modification of side chains is a critical strategy for fine-tuning the molecular interactions of pyridine (B92270) derivatives. Research has shown that both the polarity and the structure of side chains play a significant role in the binding affinity and specificity of these compounds.

For instance, studies on naphthalenediimide (NDI) derivatives have demonstrated that the nature of the side chain dramatically affects molecular interactions. Derivatives with polar ethylene (B1197577) glycol side-chains (NDI-G) exhibit a much more effective and rapid doping reaction compared to those with non-polar branched alkyl side-chains (NDI-EtHx). rsc.org This is attributed to the closer interactions facilitated by the polar side chains, which can lead to enhanced electrical conductivity. rsc.org

In the context of peptide engineering, which offers analogous insights, side chain alteration is a common method for designing new molecules. However, side chain modification alone may not always be sufficient. In some cases, replacing an existing side chain with an aromatic one led to a decrease in affinity for the target receptor. nih.gov A more successful approach involves a coordinated strategy of both side chain modification and backbone extension, which can engineer new, favorable contacts between the ligand and its target protein, thereby enhancing affinity. nih.gov Furthermore, modifications such as C-terminal N-methylation have been shown to improve the metabolic stability of peptide analogues, which can enhance their tumor-targeting properties in vivo despite a potential reduction in receptor affinity. mdpi.com

These findings underscore the importance of rational side chain design, where factors like polarity and synergistic modifications with the molecular backbone are key to achieving desired interaction profiles.

Substituents on the pyridine ring itself have a profound effect on the molecule's physicochemical properties and, consequently, its binding and recognition capabilities. The pyridine core is known to improve metabolic stability, permeability, potency, and binding of drug molecules. nih.gov

The electronic properties of substituents are a key consideration. Electron-donating groups, such as methyl groups, increase the electron density of the pyridine ring through an inductive effect (+I). scribd.com This enhanced electron density makes the lone pair of electrons on the nitrogen atom more available for interaction, thereby increasing the basicity of the compound compared to unsubstituted pyridine. scribd.com The position and number of such substituents directly correlate with the increase in basicity and can be used to modulate interactions with biological targets. scribd.comnih.gov

Conversely, bulky substituents or specific functional groups can have varied effects. In some SAR studies of pyridine derivatives, the presence of bulky groups was found to decrease antiproliferative activity. nih.gov However, in other contexts, such as ruthenium complexes used for photocaging, the introduction of steric bulk via methyl groups on the pyridine ring distorts the geometry around the metal center. nih.gov This distortion can accelerate the controlled release of active agents upon light irradiation. nih.gov The ease with which the pyridine ring can be substituted at various positions allows for the creation of a diverse chemical space tailored for specific biological activities. nih.gov

| Substituent Type | Effect on Pyridine Ring | Impact on Molecular Properties | Reference |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃) | Increases electron density (+I effect) | Increases basicity; enhances binding interactions | scribd.com |

| Multiple Methyl Groups | Further increases electron density | Greater increase in basicity compared to single substitution | scribd.com |

| -OMe, -OH, -NH₂ groups | Modify electronic and steric properties | Can enhance antiproliferative activity depending on number and position | nih.gov |

| Bulky Groups | Introduce steric hindrance | May decrease biological activity in some contexts | nih.gov |

| Steric Bulk (in metal complexes) | Distorts coordination geometry | Can accelerate photochemical ligand release | nih.gov |

The introduction of halogen atoms into the structure of pyridine derivatives is a widely used tactic in medicinal chemistry to modulate activity. The effects, however, are highly dependent on the specific molecular context. Halogens can alter a molecule's lipophilicity, conformation, and electronic distribution, thereby influencing its binding to target proteins.

In some studies, pyridine derivatives containing halogen atoms (such as Br, Cl, F) were found to have lower antiproliferative activity compared to their non-halogenated counterparts. nih.gov This suggests that for certain targets, the introduction of halogens may be detrimental to the desired biological effect.

Conversely, in other molecular scaffolds, halogens are crucial for activity. For example, in the case of 4-aminoquinoline (B48711) antimalarial agents, the presence of an electron-withdrawing group, such as a halogen, at the C7 position is considered a prerequisite for their antiplasmodial activity. researchgate.net Similarly, the activating effect of trifluoromethyl groups (a potent electron-withdrawing group containing fluorine) has been noted in the nucleophilic displacement reactions of 2-chloropyridines, indicating their ability to significantly alter the reactivity and interaction profile of the pyridine ring. researchgate.net These contrasting examples highlight that the impact of halogenation is not universal and must be evaluated on a case-by-case basis within a specific SAR campaign.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with approximately 60-75% of unique small-molecule drugs containing such a moiety. nih.govencyclopedia.pub Their prevalence is due to their ability to form key hydrogen bonds and engage in various interactions with biological targets like enzymes and receptors. nih.govencyclopedia.pub The incorporation of additional nitrogen-containing rings, such as pyrimidine, pyrazole (B372694), or isoxazole (B147169), into derivatives of this compound is a powerful strategy for developing novel therapeutic agents. nih.govrrjournals.com

For example, the design of the ATR kinase inhibitor Berzosertib (M6620, VX-970) features a 2-aminopyrazine (B29847) core linked to an isoxazole ring. nih.gov This specific combination of heterocycles was the result of rational optimization to enhance polar interactions. nih.gov Similarly, pyrazole and pyrazolo[3,4-b]pyridine derivatives have been synthesized and investigated as promising anticancer agents. encyclopedia.pubnih.gov The ability of these heterocyclic systems to serve as bioisosteres for other groups or as scaffolds for new molecular frameworks makes them invaluable in drug design. nih.govnih.gov

Scaffold Hopping and Molecular Hybridization Strategies for Novel Frameworks

Scaffold hopping and molecular hybridization are advanced design strategies aimed at discovering novel chemical frameworks with improved drug-like properties. Scaffold hopping involves replacing the central core of a molecule with a structurally different but functionally similar group, often to overcome issues with patents, toxicity, or physicochemical properties.

A notable example is the use of a shape-based scaffold hopping approach to convert a pyrimidine-based inhibitor into a pyrazole-based one. nih.gov This transition resulted in a new core with improved physicochemical properties and led to the discovery of a potent, selective, and brain-penetrant inhibitor of the DLK enzyme. nih.gov

Molecular hybridization, on the other hand, involves combining two or more different pharmacophores into a single hybrid molecule. This strategy was employed in the synthesis of 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids. mdpi.com The synthesis involved a multi-step process to create linker intermediates which were then reacted with substituted aromatic or heteroaromatic aldehydes to generate the final hybrid molecules, which were investigated for their potential as antibacterial agents. mdpi.com

Rational Design Approaches, including Structure-Guided Optimization

Rational drug design, particularly when guided by the three-dimensional structure of the target protein, is a powerful approach to optimize lead compounds. This strategy relies on understanding the specific molecular interactions between a ligand and its binding site to make informed modifications.

The discovery of the ATR inhibitor VX-970/M6620 is a prime example of rational design. nih.gov The development process focused on optimizing both intramolecular and intermolecular polar interactions to achieve high potency and selectivity. nih.gov Structure-based design was also instrumental in the development of DLK inhibitors, where the first crystal structures of the DLK enzyme were used to guide the optimization process, combining property-based considerations with structural insights. nih.gov

Another sophisticated example of rational design is the coordinated modification of both the side chain and the peptide backbone of a ligand. nih.gov By analyzing the co-crystal structure of a peptide bound to its receptor, researchers hypothesized that a combination of side chain alteration and backbone extension could forge new, favorable interactions with a histidine residue on the target protein, a hypothesis that was proven correct and led to enhanced binding affinity. nih.gov These approaches exemplify the precision and power of structure-guided optimization in modern drug discovery.

Applications in Chemical Catalysis and Material Science

Nucleophilic Catalysis by Substituted Pyridine (B92270) Derivatives

Substituted pyridines are widely recognized for their ability to act as nucleophilic catalysts in a variety of organic reactions. stackexchange.comresearchgate.net This catalytic activity is primarily attributed to the nucleophilicity of the pyridine nitrogen atom. chemtube3d.com

The mechanism of nucleophilic catalysis by pyridine derivatives often involves the formation of a highly reactive intermediate known as an acylpyridinium ion. stackexchange.comresearchgate.net In a typical acylation reaction, the nucleophilic pyridine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. This results in the displacement of the leaving group and the formation of an N-acylpyridinium cation. stackexchange.comresearchgate.net This intermediate is significantly more electrophilic than the initial acylating agent, rendering it more susceptible to attack by a nucleophile, such as an alcohol. stackexchange.com The subsequent reaction with the alcohol regenerates the pyridine catalyst and produces the final ester product.

The stability and reactivity of the acylpyridinium cation are crucial for the efficiency of the catalytic cycle. researchgate.net Electron-donating substituents on the pyridine ring can enhance the nucleophilicity of the nitrogen atom, thereby accelerating the formation of the acylpyridinium ion. researchgate.net However, steric hindrance around the nitrogen can impede this process. rsc.org In the context of 4-((Methylamino)methyl)pyridin-3-amine, the amino groups can influence the electronic properties of the pyridine ring and, consequently, its catalytic activity.

Pyridine and its derivatives have long been employed as catalysts in esterification reactions. nih.govgoogle.comgoogle.com Their ability to facilitate the formation of esters from carboxylic acids and alcohols is a cornerstone of organic synthesis. The catalytic cycle, as described above, allows for the efficient conversion of reactants under mild conditions. nih.gov The use of substituted pyridines can also influence the selectivity of the reaction, particularly in cases where competing side reactions are possible. nih.gov

Beyond esterification, nucleophilic pyridine catalysts are utilized in a range of other organic transformations, including acylative dynamic kinetic resolutions and the synthesis of various heterocyclic compounds. acs.org The versatility of these catalysts stems from their ability to activate acyl groups and facilitate their transfer to a variety of nucleophiles.

Functionalization of Porous Materials for Enhanced Chemical Reactivity

The incorporation of functional molecules, such as those containing amine groups, into porous materials can dramatically enhance their chemical reactivity and utility in various applications. rsc.orgosti.gov The amine groups of this compound make it a suitable candidate for the functionalization of such materials.

Hypercrosslinked polymers (HCPs) are a class of porous materials characterized by their high surface area and stability. worktribe.comqub.ac.ukqub.ac.uk The functionalization of HCPs with amine groups has been shown to significantly improve their performance in applications such as carbon dioxide capture. worktribe.comqub.ac.uknih.gov Amine-functionalized HCPs can be synthesized through various methods, including one-step processes that introduce the amine functionality during the polymerization. worktribe.comqub.ac.uk For instance, 4-(Methylamino)pyridine has been used to functionalize hypercrosslinked emulsion-templated porous polymers (polyHIPE), resulting in a highly efficient heterogeneous nucleophilic catalyst for the acylation of tertiary alcohols. sigmaaldrich.com The resulting materials exhibit high CO2 adsorption capacities and selectivity. worktribe.comqub.ac.uk

Table 1: CO2 Adsorption Capacities of Amine-Functionalized Hypercrosslinked Polymers

| Polymer | CO2 Adsorption Capacity (mmol/g at 273 K) | Reference |

| Amine-functionalized HCP (one-step) | 4.24 | worktribe.comqub.ac.uk |

| Azo-functionalized HCP | 3.02 | qub.ac.uk |

| PEI-functionalized XAD-4-pc (at 298K) | 3.24 | qub.ac.uk |

| Benzene based HCP | 301.67 (mg/g at 298K) | nih.gov |

| Amine modified HCP | 414.41 (mg/g at 298K) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Mesoporous silica (B1680970) materials, such as MCM-41, possess a highly ordered structure with a large surface area and uniform pore size, making them excellent supports for catalysts and adsorbents. scientific.netnih.govacs.org The surface of these materials can be readily functionalized with organic molecules containing amine groups through grafting or co-condensation methods. acs.orgresearchgate.net This functionalization introduces active sites that can interact with various chemical species. scientific.netrsc.org

Amine-functionalized MCM-41 has been extensively studied for its ability to adsorb a variety of molecules, including pharmaceuticals and dyes. scientific.netrsc.org The amino groups on the surface can act as binding sites, enhancing the adsorption capacity and selectivity of the material. scientific.netnih.gov The method of functionalization, whether by impregnation or grafting, can influence the final properties of the material, such as its thermal stability and adsorption capacity. acs.org

Adsorption and Separation Studies on Amine-Functionalized Materials

Amine-functionalized materials are of great interest for their potential use in adsorption and separation processes. nih.govnih.govdoi.org The presence of amine groups imparts a unique chemical affinity towards certain molecules, enabling selective capture from complex mixtures.

The adsorption of various pollutants, such as heavy metals and organic dyes, onto amine-functionalized materials has been a subject of significant research. rsc.orgdoi.org For example, MCM-41 functionalized with amine groups has demonstrated high adsorption capacities for anionic dyes like Acid Fuchsine and Acid Orange II. rsc.org The adsorption process is often pH-dependent, highlighting the role of electrostatic interactions between the adsorbent and the adsorbate. rsc.org

Furthermore, amine-functionalized porous organic polymers have shown great promise for the selective capture of carbon dioxide from flue gas. rsc.orgmdpi.com The amine groups can chemically react with CO2, leading to high adsorption capacities and selectivities over other gases like nitrogen. osti.govnih.gov The development of such materials is crucial for mitigating greenhouse gas emissions. Similarly, metal-organic frameworks (MOFs) containing copper-carboxylate units have been shown to selectively adsorb methylamines through a cooperative ligand insertion mechanism, demonstrating the potential for amine-functionalized materials in gas separation applications. nih.gov

Table 2: Adsorption Capacities of Amine-Functionalized MCM-41 for Various Adsorbates

| Adsorbate | Adsorbent | Maximum Adsorption Capacity | Reference |

| Diclofenac | MCM–41–NH2 | 129.8 mg/g | scientific.net |

| Ibuprofen | MCM–41–NH2 | 272.0 mg/g | scientific.net |

| Oxacillin | MCM–41–NH2 | 233.2 mg/g | scientific.net |

| Trihydrated Amoxicillin | MCM–41–NH2 | 318.6 mg/g | scientific.net |

| CO2 | 50% PEI–MCM-41 | 3.53 mmol/g | acs.org |

| CO2 | 50% APTS–MCM-41 | 2.41 mmol/g | acs.org |

| Acid Fuchsine | NH2–MCM-41 | 140.60 mg/g | rsc.org |

| Acid Orange II | NH2–MCM-41 | 278.38 mg/g | rsc.org |

| Mo(VI) | Amine-functionalized MCM-41 | 242.33 mg/g | nih.gov |

This table is interactive. Click on the headers to sort the data.

Carbon Dioxide Adsorption Capacity and Mechanism

The chemical compound this compound holds potential for applications in chemical catalysis and material science, particularly in the realm of carbon dioxide (CO₂) capture. This is attributed to the presence of multiple nitrogen-containing functional groups within its structure: a primary amine, a secondary amine, and a pyridine ring. These groups are known to interact with CO₂, suggesting the compound's capability as a CO₂ adsorbent. While direct experimental data on the CO₂ adsorption capacity of this compound is not extensively available in public literature, its potential can be inferred from studies on structurally similar molecules and general principles of CO₂ capture by amines.

The primary and secondary amine groups in the molecule are expected to be the principal sites for CO₂ capture through the formation of carbamates. This reaction is a well-established mechanism for CO₂ absorption in amine-based solvents. The process involves a nucleophilic attack of the amine nitrogen on the carbon atom of the CO₂ molecule, leading to the formation of a carbamic acid intermediate, which is then deprotonated by a base (another amine molecule) to form a stable carbamate (B1207046) salt. The presence of both primary and secondary amines could offer favorable kinetics and absorption capacity.

Furthermore, studies on related compounds provide insights into the potential CO₂ capture performance. For instance, research on 2-(methylamino)pyridine (B147262) ligated to aluminum alkyl complexes has demonstrated the cooperative activation of CO₂. nih.govresearchgate.net In this system, the pyridine and the amino group work in concert to bind CO₂, suggesting that the combination of these functionalities in this compound could lead to efficient CO₂ sequestration. nih.govresearchgate.net Similarly, investigations into aqueous solutions of 3-(methylamino)propylamine have shown its effectiveness in CO₂ absorption, highlighting the role of the methylamino group in this process. usn.nomdpi.com

To illustrate the potential performance of amine-based adsorbents, the following interactive data table presents hypothetical CO₂ adsorption capacities for a material functionalized with a compound similar to this compound under different conditions. This data is based on typical values reported for amine-functionalized adsorbents in the literature.

| Temperature (°C) | Pressure (bar) | Adsorbent | CO₂ Adsorption Capacity (mmol/g) |

| 25 | 1 | Functionalized Sorbent | 2.5 |

| 25 | 5 | Functionalized Sorbent | 3.8 |

| 50 | 1 | Functionalized Sorbent | 1.8 |

| 50 | 5 | Functionalized Sorbent | 2.9 |

| 75 | 1 | Functionalized Sorbent | 1.2 |

| 75 | 5 | Functionalized Sorbent | 2.1 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-((Methylamino)methyl)pyridin-3-amine, and how are reaction conditions controlled to maximize yield?

- Answer : The synthesis typically involves multi-step reactions, including functionalization of pyridine rings and alkylation of methylamine groups. For example, reductive amination of 1-Benzyl-4-methylpiperidin-3-one using methanolic methylamine with titanium(IV) isopropoxide under inert atmospheres is a documented method . Key parameters include maintaining temperatures between 60–80°C, reaction times of 12–24 hours, and using solvents like methanol or DMF. Progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of methylamino and pyridine substituents, with aromatic protons typically appearing at δ 7.0–8.5 ppm . Mass spectrometry (MS) validates molecular weight (e.g., 198.26 g/mol for analogs ), while high-performance liquid chromatography (HPLC) ensures purity (>95%) . Infrared (IR) spectroscopy identifies N-H and C-N stretches (~3300 cm⁻¹ and ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of structural analogs be resolved?

- Answer : Discrepancies in activity (e.g., IC₅₀ values in antiviral assays) may arise from differences in substituent placement or assay conditions. For instance, fluorophenyl analogs show varied binding affinities depending on substitution patterns . To resolve contradictions, replicate studies under standardized conditions (e.g., pH, temperature) and use orthogonal assays (e.g., surface plasmon resonance for binding kinetics and enzyme inhibition assays for functional validation) .

Q. What strategies are effective in optimizing the compound’s interaction with biological targets, such as enzymes or receptors?

- Answer : Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like viral proteases or kinases. For example, pyridine derivatives with 4-fluorophenyl groups show enhanced affinity due to hydrophobic interactions . Experimental validation involves mutating key residues in the target protein and measuring changes in inhibition constants (Kᵢ) via kinetic assays . Structure-activity relationship (SAR) studies on analogs (e.g., piperidine vs. piperazine substitutions ) further refine selectivity.

Q. How can reaction byproducts be minimized during large-scale synthesis?

- Answer : Side products (e.g., over-alkylated species) are reduced by controlling stoichiometry (e.g., 1:1 molar ratio of pyridine precursor to methylamine) and using catalysts like palladium or copper under inert atmospheres . Continuous-flow reactors improve heat and mass transfer, reducing decomposition. Post-reaction purification with preparative HPLC or recrystallization in ethanol/water mixtures enhances purity .

Methodological Considerations

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

- Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (e.g., PBS). Monitor degradation via HPLC at timed intervals (0–72 hours) and identify breakdown products using liquid chromatography-mass spectrometry (LC-MS) . Compare stability with deuterated analogs (e.g., deuterium at labile H-sites ) to assess isotopic effects.

Q. How should researchers address discrepancies in NMR data between synthesized batches?

- Answer : Variations in chemical shifts may arise from residual solvents or tautomeric forms. Use deuterated solvents (e.g., DMSO-d₆) for consistency. Perform 2D NMR (COSY, HSQC) to resolve overlapping signals . Cross-validate with X-ray crystallography (e.g., analogs like 4-Methyl-3-nitropyridin-2-amine ) to confirm spatial arrangements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.